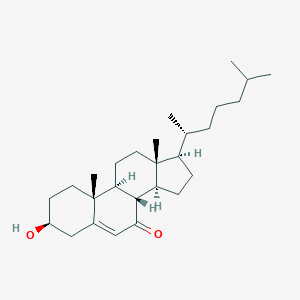

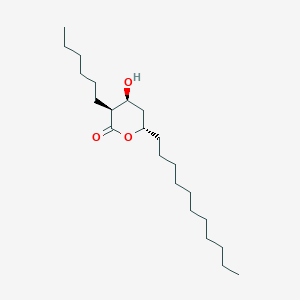

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

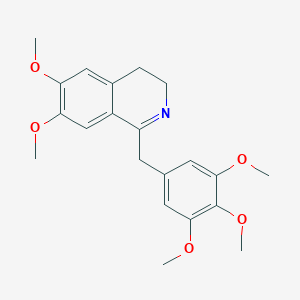

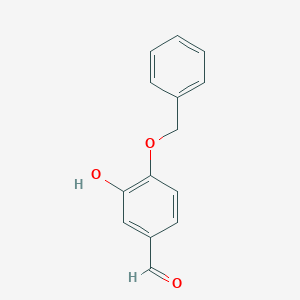

The compound "(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one" is a specific stereochemical form of a pyranone derivative, which is of interest due to its structural complexity and potential chemical properties. This compound belongs to a class of organic compounds known as pyranones, which are characterized by a 6-membered ring containing one oxygen atom and one double bond.

Synthesis Analysis

The stereoselective total synthesis of related pyranone derivatives has been reported in a highly stereoselective manner, utilizing key steps such as Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. For example, Sabitha et al. (2009) achieved the first total synthesis of closely related compounds using these methods (Sabitha, Nayak, Bhikshapathi, & Yadav, 2009).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyran derivatives often involve X-ray diffraction analysis, as demonstrated by Shestopalov et al. (2003) in their work on substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003). These studies are crucial for understanding the spatial arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds.

Chemical Reactions and Properties

Pyranone derivatives undergo a variety of chemical reactions, including cyclization reactions catalyzed by palladium, as described by Uenishi et al. (2005), which results in the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings (Uenishi, Ohmi, & Ueda, 2005). These reactions are indicative of the compound's reactivity and potential for further chemical modification.

Physical Properties Analysis

The physical properties of pyranone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, Okada et al. (1983) synthesized a polysaccharide containing a pyran unit and analyzed its water sorption properties, which are relevant to understanding the compound's behavior in different environments (Okada, Sumitomo, & Hishida, 1983).

Chemical Properties Analysis

The chemical properties of pyranone compounds, including reactivity and potential for forming derivatives, have been extensively studied. Novel synthesis methods have been developed for pyranone derivatives, highlighting their versatility and potential for further chemical exploration, as evidenced by the work of Dehghanpoor et al. (2019) on synthesizing pyrano[3,2-b]pyran-4(8H)-one derivatives (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

Propiedades

IUPAC Name |

(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXRIVSWHMVULO-ACRUOGEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562129 |

Source

|

| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one | |

CAS RN |

68711-33-1 |

Source

|

| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)